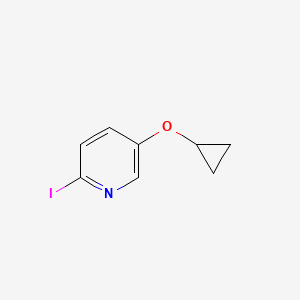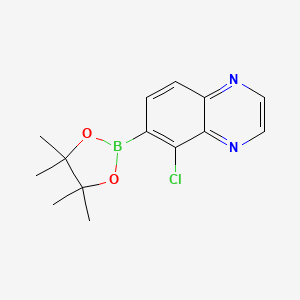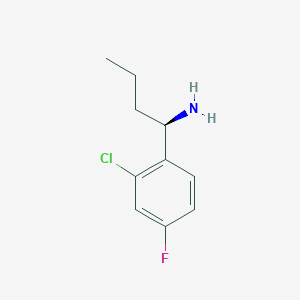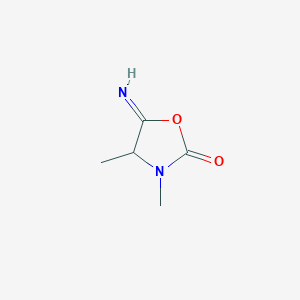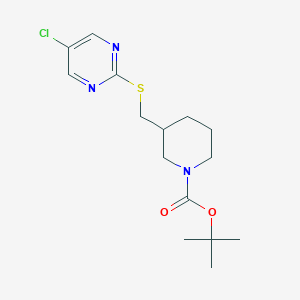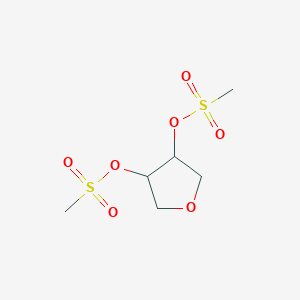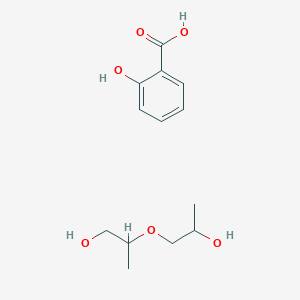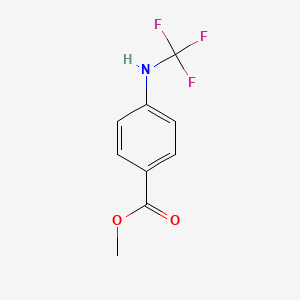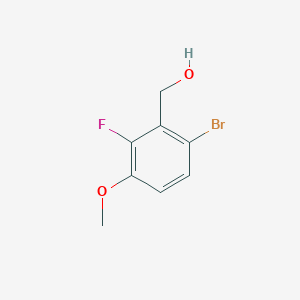![molecular formula C13H22ClNO2 B13970390 tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Méthodes De Préparation
The synthesis of tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro precursor with tert-butyl chloroformate and chloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure provides a rigid framework that can interact with biological receptors, modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds such as:
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spirocyclic structure but with two nitrogen atoms in the ring, which can affect its reactivity and applications.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which provide a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22ClNO2 |
|---|---|
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
tert-butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H22ClNO2/c1-12(2,3)17-11(16)15-5-4-13(9-15)6-10(7-13)8-14/h10H,4-9H2,1-3H3 |
Clé InChI |
BNHAACPVDKSOAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



